molecular formula C9H15Cl4NO2 B1442842 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride CAS No. 1219979-87-9

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

Cat. No.: B1442842
CAS No.: 1219979-87-9
M. Wt: 311 g/mol
InChI Key: PPKYBSADSLRMHO-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is a chemical compound with the molecular formula C9H15Cl4NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride typically involves the reaction of 2-(4-Piperidinyl)ethanol with trichloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride include:

Uniqueness

The presence of the trichloroacetate group imparts distinct reactivity and stability, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

2-piperidin-4-ylethyl 2,2,2-trichloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl3NO2.ClH/c10-9(11,12)8(14)15-6-3-7-1-4-13-5-2-7;/h7,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKYBSADSLRMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C(Cl)(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-87-9
Record name Acetic acid, 2,2,2-trichloro-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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